molecular formula C13H14N4O4S2 B2453512 methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1795191-15-9

methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2453512
CAS No.: 1795191-15-9
M. Wt: 354.4
InChI Key: OMKKWBGFUOMFDZ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H14N4O4S2 and its molecular weight is 354.4. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(2-imidazo[1,2-b]pyrazol-1-ylethylsulfamoyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-21-13(18)12-10(3-9-22-12)23(19,20)15-5-6-16-7-8-17-11(16)2-4-14-17/h2-4,7-9,15H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKKWBGFUOMFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring attached to a carboxylate group and an imidazo[1,2-b]pyrazole moiety linked via a sulfamoyl group. The synthesis typically involves multi-step organic reactions, including the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions and subsequent functionalization steps.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, which can modulate metabolic pathways. For instance, derivatives of imidazo[1,2-b]pyrazole have been reported to inhibit carbonic anhydrase (CA), with some compounds exhibiting selective inhibition against isoforms like hCA II .
  • Anticancer Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, imidazo[1,2-b]pyrazole derivatives have shown promising anti-proliferative activity by inducing cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the biological efficacy of this compound against several targets:

  • Antimicrobial Activity : Compounds with imidazo[1,2-b]pyrazole structures have been evaluated for their antimicrobial properties. Certain derivatives exhibited significant activity against bacterial strains, indicating their potential as antibiotic agents .
  • Antitubercular Activity : A related study highlighted the design and synthesis of compounds targeting Mycobacterium tuberculosis. Some derivatives showed IC50 values in the low micromolar range, suggesting effectiveness in treating tuberculosis .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Imidazo[2,1-b]thiazole Derivatives : These compounds were synthesized and evaluated for their CA inhibitory potency. Results showed selective inhibition against hCA II with K_i values ranging from 57.7 to 98.2 µM .
  • Cytotoxicity Assays : In one study, imidazo[1,2-b]pyrazole derivatives were tested for cytotoxicity on human embryonic kidney cells (HEK-293). Most active compounds were found to be non-toxic at effective doses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-b]pyrazole scaffold can significantly influence biological activity. For instance:

  • Substituents on the thiophene ring or variations in the sulfamoyl group can enhance enzyme binding affinity or selectivity.
  • The presence of electron-donating or electron-withdrawing groups has been shown to affect the potency against specific targets.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14N4O4S2
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 1795191-15-9

The compound features a thiophene ring substituted with a sulfamoyl group and an imidazo[1,2-b]pyrazole moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate as an anticancer agent. The imidazo[1,2-b]pyrazole derivatives have been associated with various mechanisms of action against cancer cells, including:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have shown inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation. For instance, derivatives of pyrazolo-pyrimidines demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 and K562 .
  • Mechanism of Action : The compound may interfere with cellular processes by inhibiting specific enzymes or pathways, leading to apoptosis in cancer cells. Molecular docking studies suggest that it fits well into the active sites of CDK proteins, indicating a potential mechanism for its anticancer effects .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Similar compounds have shown effectiveness against various bacterial strains:

  • Mechanism : The antibacterial action may involve the disruption of DNA synthesis or protein function in microbial organisms. Compounds with imidazo[1,2-b]pyrazole scaffolds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that compounds containing the imidazo[1,2-b]pyrazole moiety exhibit anti-inflammatory properties. These effects may be beneficial in treating conditions characterized by inflammation and could support the development of new therapeutic agents targeting inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study investigated the effects of various pyrazolo-pyrimidine analogs on CDK inhibition and their antiproliferative effects on cancer cell lines. Among these compounds, one derivative exhibited potent inhibitory activity against CDK2/cyclin E, demonstrating significant cytotoxicity against MCF-7 cells while being non-toxic to normal cell lines. This suggests that modifications to the imidazo[1,2-b]pyrazole scaffold can enhance anticancer activity .

Case Study 2: Antibacterial Activity

In another study focusing on imidazo[1,2-b]pyrazole derivatives, researchers evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were effective at concentrations as low as 50 µM, suggesting a promising avenue for developing new antibacterial agents based on this scaffold .

Summary Table of Applications

Application TypeMechanism/Activity DescriptionReferences
AnticancerInhibition of CDKs; induces apoptosis in cancer cells
AntibacterialDisruption of DNA/protein function; effective against bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways

Chemical Reactions Analysis

Sulfamoyl Group (-SO₂NH-)

  • Hydrolysis : The sulfamoyl group is susceptible to hydrolysis under acidic or basic conditions, forming a sulfonic acid derivative. For example:

    R-SO₂-NH-R’+H₂OH⁺/OH⁻R-SO₃H+R’-NH₂\text{R-SO₂-NH-R'} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{R-SO₃H} + \text{R'-NH₂}

    This reaction is commonly observed in sulfonamide derivatives under reflux with aqueous HCl or NaOH.

  • Nucleophilic Substitution : The NH group can participate in alkylation or acylation reactions. For instance, reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields N-alkylated products.

Thiophene-Carboxylate Ester

  • Ester Hydrolysis : The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH in H₂O/THF) or acidic conditions (e.g., HCl in MeOH) :

    R-COOCH₃+H₂OOH⁻R-COOH+CH₃OH\text{R-COOCH₃} + \text{H₂O} \xrightarrow{\text{OH⁻}} \text{R-COOH} + \text{CH₃OH}

    This reaction is critical for generating bioactive carboxylic acid derivatives.

  • Electrophilic Aromatic Substitution : The thiophene ring can undergo halogenation or nitration at the 4- or 5-position, depending on directing effects of the sulfamoyl and ester groups .

Imidazo[1,2-b]pyrazole Moiety

  • Cycloaddition : The fused heterocycle may participate in [3+2] cycloadditions with dipolarophiles, though steric hindrance from substituents could limit reactivity.

  • Oxidation/Reduction : The pyrazole nitrogen atoms are redox-active, potentially forming N-oxide derivatives under oxidative conditions (e.g., mCPBA).

Reductive Coupling with Nitroarenes

Analogous sulfonamides have been synthesized via sodium bisulfite-mediated reductive coupling of nitroarenes and sodium sulfinates (Table 1) . While not directly reported for this compound, similar conditions (NaHSO₃, FeCl₂, DMSO, 60°C) could theoretically facilitate coupling with nitroimidazoles or nitroheterocycles to form bis-sulfonamides.

Table 1: Reductive Coupling Conditions for Sulfonamide Synthesis

NitroareneSulfinateReducing AgentYield (%)
5-Nitro-7-azaindoleSodium 4-fluorobenzenesulfinateNaHSO₃/FeCl₂61
1-Methyl-3-nitropyrazoleSodium thiophene-2-sulfinateNaHSO₃/SnCl₂34

Sulfamoyl Cross-Coupling

The sulfamoyl group can act as a directing group in transition-metal-catalyzed cross-couplings. For example, palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids has been reported for related thiophene-sulfonamides.

Proposed Mechanism for Sulfamoyl Reactivity

Control experiments on analogous compounds suggest that sulfamoyl intermediates form N-sulfonyl hydroxylamines during reductive coupling (Scheme 1) . These intermediates undergo subsequent two-electron reduction to yield the final sulfonamide product.

Scheme 1: Reductive Coupling Pathway

  • Nitroarene → Nitrosoarene (via 2e⁻ reduction with NaHSO₃)

  • Nitrosoarene + Sulfinate → N-Sulfonyl Hydroxylamine

  • N-Sulfonyl Hydroxylamine → Sulfonamide (via further reduction)

Synthetic Challenges

  • Gel Formation : Reactions in DMSO at scales >0.2 mmol often lead to gelation, requiring alternative mixing methods (e.g., ultrasonic baths) to maintain homogeneity .

  • Byproduct Formation : Homocoupling of sulfinates (e.g., 4a in Table 1 ) competes with the desired pathway, necessitating precise stoichiometric control of NaHSO₃.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate?

The synthesis typically involves multi-step processes, including:

  • Heterocyclic Core Formation : Building the imidazo[1,2-b]pyrazole moiety via cyclization reactions, often using precursors like substituted hydrazines and ketones under reflux conditions in acetonitrile or DMF .
  • Sulfamoyl Introduction : Reacting thiophene derivatives with sulfamoylating agents (e.g., chlorosulfonyl isocyanate) in dichloromethane or toluene with triethylamine as a base .
  • Esterification : Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid .
    Key Parameters : Solvent polarity (DMF for cyclization), temperature control (reflux for 1–3 hours), and stoichiometric ratios (1.1–1.2 equivalents of nucleophiles) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazo-pyrazole and sulfamoyl groups. For example, sulfamoyl protons appear as broad singlets near δ 3.5–4.0 ppm, while thiophene protons resonate at δ 7.0–7.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the imidazo-pyrazole core .
  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹ and ester C=O at ~1700 cm⁻¹) .

Q. How can researchers ensure purity and reproducibility in synthesis?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
  • Analytical QC : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to verify >95% purity .
  • Batch Consistency : Strict control of reaction parameters (e.g., moisture-free conditions for sulfamoylation) and use of anhydrous solvents .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interactions with biological targets?

  • Electrophilic Substitution : The thiophene ring’s electron-rich nature facilitates interactions with enzyme active sites, such as cytochrome P450 or kinases .
  • Hydrogen Bonding : The sulfamoyl group acts as a hydrogen-bond acceptor, critical for binding to targets like bacterial dihydrofolate reductase .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N in the imidazole ring) and kinetic assays to track metabolic pathways .

Q. How do structural modifications influence bioactivity and selectivity?

  • Substituent Effects :
    • Imidazo-pyrazole : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .
    • Thiophene : Methyl or carboxylate substitutions modulate lipophilicity and membrane permeability .
  • SAR Strategies :
    • Bioisosteric Replacement : Swap the thiophene with furan or oxadiazole to assess activity changes .
    • Docking Studies : Use AutoDock Vina to predict binding affinities against targets like EGFR or HIV protease .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Data Validation : Replicate assays under standardized conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
  • Cross-Platform Analysis : Compare results from enzymatic assays (e.g., IC₅₀) with cell-based studies (e.g., MTT cytotoxicity) to identify off-target effects .
  • Meta-Analysis : Evaluate structural analogs (e.g., pyrazole-thiadiazole hybrids in ) to discern trends in activity-stability trade-offs .

Methodological Recommendations

  • Experimental Design : Include positive controls (e.g., known kinase inhibitors) and counter-screens (e.g., cytotoxicity against HEK-293 cells) to validate specificity .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate electronic properties (HOMO/LUMO) with observed reactivity .

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